molecular formula C13H12N2O3 B13774116 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Cat. No.: B13774116
M. Wt: 244.25 g/mol
InChI Key: JHEZOWCIVSOCDZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group attached to the pyridine ring and a dimethyl-phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine typically involves the nitration of 2-(3,4-Dimethyl-phenoxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

    Oxidation: Potassium permanganate, water as solvent.

Major Products Formed

    Reduction: 2-(3,4-Dimethyl-phenoxy)-5-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 2-(3,4-Dimethyl-phenoxy)-5-carboxypyridine.

Scientific Research Applications

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The dimethyl-phenoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethyl-phenoxy)-5-aminopyridine
  • 2-(3,4-Dimethyl-phenoxy)-5-carboxypyridine
  • 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid

Uniqueness

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is unique due to the presence of both a nitro group and a dimethyl-phenoxy group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-5-nitropyridine

InChI

InChI=1S/C13H12N2O3/c1-9-3-5-12(7-10(9)2)18-13-6-4-11(8-14-13)15(16)17/h3-8H,1-2H3

InChI Key

JHEZOWCIVSOCDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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